molecular formula C19H28N2O2 B2422022 Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260678-34-9

Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate

Katalognummer B2422022
CAS-Nummer: 1260678-34-9
Molekulargewicht: 316.445
InChI-Schlüssel: DMAVBVPUOSCBFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CX-5461 and belongs to the family of small-molecule inhibitors that target RNA polymerase I transcription.

Wirkmechanismus

CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the transcription process from occurring. This leads to a decrease in ribosomal RNA production, which in turn leads to a decrease in protein synthesis. Cancer cells that have high levels of ribosomal RNA production are more sensitive to CX-5461, making it a potential treatment for cancer.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage in cancer cells, which leads to cell death. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CX-5461 has been shown to have minimal toxicity in normal cells, making it a potential treatment for cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CX-5461 is its selectivity for cancer cells that have high levels of ribosomal RNA production. This makes it a potential treatment for cancer that is less toxic to normal cells. One limitation of CX-5461 is its potential to induce DNA damage, which could lead to the development of resistance in cancer cells over time.

Zukünftige Richtungen

There are several future directions for research on CX-5461. One direction is to study its potential as a combination therapy with other cancer treatments. Another direction is to study its potential as a treatment for other diseases that involve high levels of ribosomal RNA production, such as certain genetic disorders. Finally, further research is needed to understand the mechanism of action of CX-5461 and to develop more potent and selective inhibitors of RNA polymerase I transcription.

Synthesemethoden

CX-5461 is synthesized by reacting tert-butyl N-(4-methylpyridin-2-yl)carbamate with cyclohexene in the presence of a palladium catalyst. The reaction yields tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate. The compound is then purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

CX-5461 has been studied for its potential applications in cancer research. It has been shown to inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA. Ribosomal RNA is necessary for the production of ribosomes, which are responsible for protein synthesis. CX-5461 has been shown to selectively target cancer cells that have high levels of ribosomal RNA production, making it a potential treatment for cancer.

Eigenschaften

IUPAC Name

tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-15-10-12-20-17(14-15)21(18(22)23-19(2,3)4)13-11-16-8-6-5-7-9-16/h8,10,12,14H,5-7,9,11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAVBVPUOSCBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(CCC2=CCCCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.